1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one
Description
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one is a complex organic compound that belongs to the class of conjugated organic materials These materials are known for their desirable physical and electronic properties, which make them suitable for various applications in scientific research and industry
Properties
Molecular Formula |
C18H12N2O6S2 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C18H12N2O6S2/c21-17-9-10(12(20-17)16-14-8(6-28-16)24-2-4-26-14)18(22)19-11(9)15-13-7(5-27-15)23-1-3-25-13/h5-6,19,22H,1-4H2 |
InChI Key |
AAJUXBITZFJNBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC=C2O1)C3=C4C(=C(N3)O)C(=NC4=O)C5=C6C(=CS5)OCCO6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the chemical synthesis and characterization of the compound using techniques such as Fourier transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (NMR), and carbon NMR spectroscopy . The compound can be electrocoated on glassy carbon electrodes in various initial molar concentrations using lithium perchlorate in acetonitrile as the electrolyte . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lithium perchlorate, acetonitrile, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form electroactive polymers when electrocoated on electrodes, which exhibit desirable capacitive behaviors .
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique properties. In chemistry, it is used to study the formation of conjugated systems and their electronic properties . In biology and medicine, it may be explored for its potential use in biosensors and other diagnostic tools . In industry, the compound is used in the development of advanced materials, such as conducting polymers and electrochromic devices . Its high electrical conductivity, low band gap, and environmental stability make it suitable for various applications in molecular electronics and energy storage .
Mechanism of Action
The mechanism of action of 1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one involves its interaction with molecular targets and pathways in the systems where it is applied. For example, in electrochemical applications, the compound’s electroactive properties are attributed to its ability to undergo redox reactions, which facilitate the transfer of electrons . The presence of heterocyclic units in its structure enhances its electronic properties and stability, making it effective in various applications .
Comparison with Similar Compounds
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one can be compared with other similar compounds, such as 3,6-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9-(4-vinylbenzyl)-9H-carbazole . These compounds share similar structural features, including the presence of heterocyclic units and conjugated systems. each compound has unique properties that make it suitable for specific applications.
Biological Activity
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 366.42 g/mol
- IUPAC Name : this compound
This structure includes multiple functional groups that contribute to its biological activity.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems. In vitro studies have shown that such compounds can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of thieno[3,4-b][1,4]dioxine derivatives. These compounds have demonstrated activity against various bacterial strains and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The data suggests that the compound may inhibit microbial growth through mechanisms such as disruption of cell membrane integrity and interference with metabolic pathways.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM across different cell lines.
These findings indicate a promising anticancer potential that warrants further investigation into its mechanisms of action.
While the precise mechanisms remain to be fully elucidated, preliminary studies suggest several pathways through which this compound exerts its biological effects:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
- Induction of Apoptosis : Evidence suggests it may trigger programmed cell death in cancer cells.
- Modulation of Signaling Pathways : It could influence pathways related to inflammation and cell survival.
Study on Antioxidant Activity
A recent study evaluated the antioxidant capacity of similar thieno derivatives using DPPH and ABTS assays. The results indicated a strong correlation between the structural features of the compounds and their scavenging abilities.
Clinical Relevance
A clinical trial assessing the efficacy of thieno-based compounds in combination with standard chemotherapy is currently underway. Early results suggest improved patient outcomes compared to chemotherapy alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
